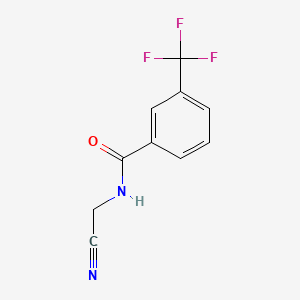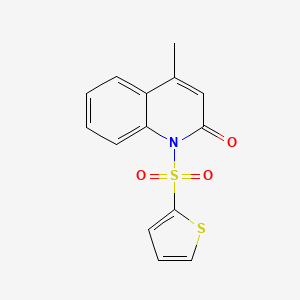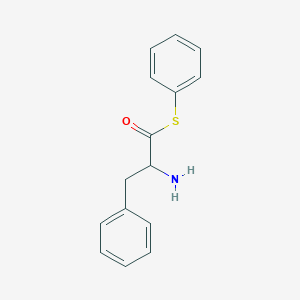![molecular formula C54H95N9O16 B1182229 (4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid CAS No. 135096-89-8](/img/structure/B1182229.png)
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Overview
Description
It was initially described as a secondary metabolite produced by Pseudomonas reactans, which forms a white line in agar when grown in the presence of Pseudomonas tolaasii, the pathogen responsible for brown blotch disease in mushrooms . This white line is a precipitate formed due to the interaction between diffusible compounds produced by Pseudomonas reactans and tolaasin, produced by Pseudomonas tolaasii .
Mechanism of Action
Target of Action
The primary targets of White Line Inducing Principle are fungi, including cultivated mushrooms like Agaricus bisporus, Lentinus edodes, and Pleurotus spp., chromista, and gram-positive bacteria . It also affects gram-negative bacteria, specifically Erwinia carotovora subsp. carotovora .
Mode of Action
White Line Inducing Principle interacts with its targets by inhibiting their growth . It causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The radius of these pores is between 1.5 and 1.7 ± 0.1 nm .
Biochemical Pathways
White Line Inducing Principle affects the biochemical pathways related to the growth and development of its target organisms. It alters the pseudo-tissues of mushrooms
Result of Action
The result of White Line Inducing Principle’s action is the inhibition of growth in its target organisms, alteration of mushroom tissues, and the lysis of red blood cells . It plays an important role in the interaction of the producing bacterium Pseudomonas reactans and cultivated mushrooms .
Biochemical Analysis
Biochemical Properties
White Line Inducing Principle plays a significant role in biochemical reactions, particularly in its interactions with other biomolecules. It has been shown to interact with tolaasin I, forming a white precipitate in the white line assay . Additionally, WLIP exhibits antimicrobial activity against various fungi, chromista, and gram-positive bacteria . The compound causes red blood cell lysis through a colloid-osmotic shock mediated by transmembrane pores . The enzymes and proteins involved in these interactions include nonribosomal peptide synthetases such as WlpA, WlpB, and WlpC, which are responsible for the biosynthesis of WLIP .
Cellular Effects
White Line Inducing Principle affects various types of cells and cellular processes. It has been observed to inhibit the growth of fungi, including cultivated mushrooms like Agaricus bisporus and Pleurotus species . The compound also affects gram-positive bacteria and certain gram-negative bacteria, such as Erwinia carotovora . WLIP influences cell function by causing red blood cell lysis and altering the pseudo-tissues of mushrooms . It also plays a role in biofilm formation and swarming motility in bacteria .
Molecular Mechanism
The molecular mechanism of action of White Line Inducing Principle involves its interaction with biomolecules and its ability to form transmembrane pores. WLIP binds to tolaasin I, resulting in the formation of a white precipitate . The compound’s hemolytic activity is mediated by the formation of transmembrane pores with a radius between 1.5 and 1.7 nm . Additionally, the biosynthesis of WLIP is regulated by the Gac/Rsm two-component signaling pathway, which controls the expression of genes encoding the biosynthetic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of White Line Inducing Principle change over time. The compound’s stability and degradation have been studied, with findings indicating that WLIP remains active over extended periods . Long-term effects on cellular function include sustained antimicrobial activity and continued inhibition of fungal and bacterial growth . In vitro studies have shown that WLIP maintains its hemolytic activity and ability to form transmembrane pores over time .
Dosage Effects in Animal Models
The effects of White Line Inducing Principle vary with different dosages in animal models. At lower doses, WLIP exhibits antimicrobial activity without causing significant toxicity . At higher doses, the compound can cause adverse effects, including increased hemolytic activity and potential toxicity to host cells . Threshold effects have been observed, with specific dosages required to achieve optimal antimicrobial activity without inducing toxicity .
Metabolic Pathways
White Line Inducing Principle is involved in various metabolic pathways, particularly those related to its biosynthesis and antimicrobial activity. The compound interacts with enzymes such as nonribosomal peptide synthetases (WlpA, WlpB, and WlpC) and cofactors involved in its production . WLIP also affects metabolic flux and metabolite levels in the producing bacteria, influencing their ability to compete with other microorganisms .
Transport and Distribution
Within cells and tissues, White Line Inducing Principle is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with specific biomolecules . WLIP’s ability to form transmembrane pores also affects its distribution within cells, allowing it to exert its antimicrobial effects .
Subcellular Localization
The subcellular localization of White Line Inducing Principle is crucial for its activity and function. WLIP is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with biomolecules and exert its effects .
Preparation Methods
White Line Inducing Principle is typically produced by cultivating strains of Pseudomonas reactans. The production involves growing the bacteria in a suitable medium, followed by extraction and purification of the compound. The compound can be purified using solid-phase extraction and high-performance liquid chromatography . The structure of White Line Inducing Principle was elucidated using mass spectrometry, liquid state nuclear magnetic resonance spectroscopy, and chiral gas chromatography .
Chemical Reactions Analysis
White Line Inducing Principle undergoes various chemical reactions, including interactions with other lipodepsipeptides. It forms a white precipitate when it interacts with tolaasin, a toxic lipodepsipeptide produced by Pseudomonas tolaasii . This interaction is a key feature of the white line assay used for the identification of Pseudomonas tolaasii . The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Scientific Research Applications
White Line Inducing Principle has several scientific research applications:
Comparison with Similar Compounds
White Line Inducing Principle belongs to the viscosin group of cyclic lipodepsipeptides, which includes compounds such as viscosin, massetolide, viscosinamide, pseudodesmin, and pseudophomin . These compounds share a similar structure but differ in their biological properties. For instance, while White Line Inducing Principle induces a white line reaction in agar medium, other compounds in the group may not exhibit this property . The unique interaction of White Line Inducing Principle with tolaasin sets it apart from other cyclic lipodepsipeptides .
Properties
IUPAC Name |
(4R)-5-[[(3S,6R,9S,12R,15R,18R,21R,22R)-3-butan-2-yl-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-(3-hydroxydecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32?,33-,34?,35-,36+,37+,38-,39-,40-,43-,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEWAEAWMXRMHB-WRNJRVSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H95N9O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1126.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-fluorophenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)


![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)



